molecular formula C23H32O4 B1173147 DiethanolamineGr CAS No. 112-42-2

DiethanolamineGr

Cat. No.: B1173147
CAS No.: 112-42-2
InChI Key:
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Description

DiethanolamineGr, also known as diethanolamine, is an organic compound with the formula HN(CH₂CH₂OH)₂. It is a colorless, viscous liquid that is hygroscopic and has a mild ammonia-like odor. Diethanolamine is a secondary amine and a diol, making it a versatile compound in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethanolamine is typically synthesized through the reaction of ethylene oxide with aqueous ammonia. The reaction proceeds in two steps:

  • Ethylene oxide reacts with ammonia to form ethanolamine:

    C2H4O+NH3H2NCH2CH2OHC_2H_4O + NH_3 → H_2NCH_2CH_2OH C2​H4​O+NH3​→H2​NCH2​CH2​OH

  • Ethanolamine then reacts with another equivalent of ethylene oxide to produce diethanolamine:

    C2H4O+H2NCH2CH2OHHN(CH2CH2OH)2C_2H_4O + H_2NCH_2CH_2OH → HN(CH_2CH_2OH)_2 C2​H4​O+H2​NCH2​CH2​OH→HN(CH2​CH2​OH)2​

Industrial Production Methods

In industrial settings, diethanolamine is produced by reacting ethylene oxide with ammonia under controlled conditions. The reaction is typically carried out in a reactor where ethylene oxide is added to an aqueous solution of ammonia. The temperature and pressure are carefully controlled to optimize the yield of diethanolamine while minimizing the formation of by-products such as triethanolamine .

Chemical Reactions Analysis

Types of Reactions

Diethanolamine undergoes various chemical reactions, including:

    Oxidation: Diethanolamine can be oxidized to form diethanolamide and other oxidation products.

    Reduction: It can be reduced to form simpler amines.

    Substitution: Diethanolamine can undergo substitution reactions where one or both hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.

Major Products

Scientific Research Applications

Diethanolamine has a wide range of applications in scientific research, including:

Mechanism of Action

Diethanolamine exerts its effects through various molecular targets and pathways. It acts as a weak base and can form salts with acids. In biological systems, diethanolamine is a component of lecithin and is involved in the biosynthesis of phosphatidylcholine, a key phospholipid in cell membranes. It also interacts with proteins and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Diethanolamine is similar to other alkanolamines such as monoethanolamine and triethanolamine. it has unique properties that make it distinct:

    Monoethanolamine: Contains only one hydroxyl group and is less viscous compared to diethanolamine.

    Triethanolamine: Contains three hydroxyl groups and is more viscous and hygroscopic than diethanolamine.

Other related compounds include:

  • N-Methylethanolamine
  • Dimethylethanolamine
  • Diethylethanolamine
  • N,N-Diisopropylaminoethanol
  • Methyl diethanolamine
  • Triethanolamine
  • Bis-tris methane
  • Meglumine
  • Diethylhydroxylamine .

Diethanolamine’s unique combination of secondary amine and diol functionalities makes it particularly versatile in various chemical and industrial applications.

Properties

CAS No.

112-42-2

Molecular Formula

C23H32O4

Molecular Weight

0

Synonyms

DiethanolamineGr

Origin of Product

United States

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